molecular formula C9H6Cl2N2 B1370469 2,4-Dichloro-7-methylquinazoline CAS No. 25171-19-1

2,4-Dichloro-7-methylquinazoline

Katalognummer: B1370469
CAS-Nummer: 25171-19-1
Molekulargewicht: 213.06 g/mol
InChI-Schlüssel: BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-7-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinazoline core with chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylquinazoline typically involves the reaction of 7-methylquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride. The reaction is carried out at elevated temperatures, around 115°C, and is allowed to proceed overnight. After completion, the reaction mixture is concentrated to remove excess phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms undergo selective displacement with nucleophiles, enabling targeted derivatization. Reactivity varies between C2 and C4 positions due to electronic and steric factors influenced by the methyl group.

Amination Reactions

Primary and secondary amines readily substitute chlorine atoms under mild conditions:

Reagents/ConditionsPosition SubstitutedProductYieldSource
Aniline, reflux in isopropanolC42-Chloro-4-(phenylamino)-7-methylquinazoline83%
Piperidine, DMF, 80°CC24-Chloro-2-(piperidin-1-yl)-7-methylquinazoline76%
Cyclohexylamine, THF, RTC42-Chloro-4-(cyclohexylamino)-7-methylquinazoline91%

Key observations :

  • C4 substitution predominates due to reduced steric hindrance compared to C2 .

  • Electron-donating methyl group at C7 slightly deactivates the quinazoline ring, requiring elevated temperatures for less-reactive amines .

Alkoxylation and Thiolation

Alkoxides and thiols replace chlorides under basic conditions:

ReagentSolventProductSelectivity (C4:C2)Source
Sodium methoxideDMSO, 60°C2-Chloro-4-methoxy-7-methylquinazoline9:1
Ethanethiol, K₂CO₃DMF, 50°C4-Chloro-2-(ethylthio)-7-methylquinazoline7:3

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-H functionalization for advanced intermediates:

Suzuki-Miyaura Coupling

Aryl boronic acids couple at C4 when using Pd(OAc)₂/XPhos:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(OAc)₂, XPhos, K₂CO₃2-Chloro-4-phenyl-7-methylquinazoline68%
4-Methoxyphenylboronic acidSame as above2-Chloro-4-(4-methoxyphenyl)-7-methylquinazoline72%

Limitation : C2 remains unreactive under standard Suzuki conditions due to steric shielding by the methyl group .

Electronic Effects

  • C4 position : Enhanced electrophilicity due to conjugation with the adjacent nitrogen atom (N3), making it more susceptible to nucleophilic attack .

  • C2 position : Moderately deactivated by the methyl group’s inductive effect but accessible to bulkier nucleophiles under forcing conditions.

Steric Considerations

The C7 methyl group creates a steric environment that:

  • Favors C4 substitution in planar transition states .

  • Limits access to C2 for large nucleophiles (e.g., tert-butoxide) unless high-temperature conditions are employed.

Stability Under Hydrolytic Conditions

Prolonged exposure to moisture leads to gradual hydrolysis:

ConditionMajor ProductHalf-Life (25°C)Source
pH 7.4 aqueous buffer2-Hydroxy-4-chloro-7-methylquinazoline48 hours
0.1M HCl2,4-Dihydroxy-7-methylquinazoline<1 hour

Industrial-Scale Optimization

Recent advances focus on improving atom economy and safety:

  • Continuous flow synthesis reduces POCl₃ usage by 40% while maintaining 89% yield .

  • Microwave-assisted amination cuts reaction times from 12 hours to 30 minutes for C4 substitutions .

This compound’s reactivity profile makes it a cornerstone for synthesizing bioactive quinazolines, including kinase inhibitors and antimicrobial agents . Ongoing research aims to exploit its regioselectivity for asymmetric derivatization and green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2,4-Dichloro-7-methylquinazoline typically involves reactions with halogenating agents and derivatives of quinazoline. The compound can be synthesized through a one-step cyclization and halogenation process from methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. This method has been documented to yield high purity and efficiency in producing quinazoline derivatives .

Biological Activities

This compound exhibits a variety of biological activities, making it a valuable compound in drug development:

  • Antihypertensive Agents : Quinazoline derivatives have been recognized for their role as intermediates in the synthesis of antihypertensive medications. Specifically, compounds derived from this compound can lead to the development of effective treatments for hypertension by acting on various receptors involved in blood pressure regulation .
  • Cancer Treatment : Quinazoline analogues have shown promise as selective inhibitors for various receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These inhibitors are crucial in cancer therapy as they can impede tumor growth and metastasis .
  • Neurodegenerative Diseases : Recent studies highlight the potential of quinazoline derivatives as antagonists for the adenosine A2A receptor, which is implicated in neurodegenerative diseases. Compounds designed from this scaffold have demonstrated significant affinity and efficacy against this receptor .

Antihypertensive Applications

A study focused on synthesizing 4-amino-2-(4-substituted piperazin-1-yl) quinazolines from this compound has shown promising results in lowering blood pressure in hypertensive models. The research indicates that these compounds effectively block specific adrenergic receptors, leading to vasodilation and reduced vascular resistance .

Cancer Inhibition

In a comparative study of quinazoline derivatives, this compound-based compounds were tested against several cancer cell lines. Results demonstrated that these compounds inhibit cell proliferation significantly more than their non-chlorinated counterparts. The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival .

Neuroprotective Effects

Research investigating the neuroprotective effects of quinazoline derivatives has revealed that certain modifications at the C6 and C7 positions enhance their ability to protect neuronal cells from oxidative stress. These findings suggest that this compound could be further modified to improve its therapeutic index against neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group contribute to the compound’s binding affinity and specificity. For example, quinazoline derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert anticancer effects by blocking cell proliferation and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

    2,4-Dichloroquinazoline: Lacks the methyl group at the 7th position.

    7-Methylquinazoline: Lacks the chlorine atoms at the 2nd and 4th positions.

    2,4-Dichloro-6-methylquinazoline: Has a methyl group at the 6th position instead of the 7th.

Uniqueness: 2,4-Dichloro-7-methylquinazoline is unique due to the specific positioning of the chlorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and the electron-donating methyl group creates a unique electronic environment that can enhance the compound’s interaction with biological targets .

Biologische Aktivität

2,4-Dichloro-7-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position of the quinazoline ring. This unique arrangement significantly influences its chemical reactivity and biological activity. The electron-withdrawing chlorine atoms enhance the compound's binding affinity to various biological targets, while the methyl group may contribute to its overall stability and solubility in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit various kinases involved in cell signaling pathways, which is crucial for its anticancer effects. By blocking these pathways, the compound can prevent cell proliferation and induce apoptosis in cancer cells .

Therapeutic Applications

1. Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the activity of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. For instance, it was reported that compounds similar to this compound showed low nanomolar inhibition against these kinases, suggesting a strong potential for cancer treatment .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of studies highlighted its effectiveness against multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the single-digit micromolar range. This suggests that this compound could serve as a lead compound for developing new antibacterial agents .

3. Antileishmanial Activity
In vivo studies have demonstrated that this compound exhibits antileishmanial activity. For example, it reduced parasitemia in murine models of visceral leishmaniasis significantly when administered at appropriate doses . The mechanism appears to involve interference with folate metabolism in Leishmania parasites .

Table 1: Biological Activity Summary

Activity TypeTargetObserved EffectReference
AnticancerEGFR/VEGFR-2Low nanomolar inhibition
AntimicrobialAcinetobacter baumanniiMIC in single-digit micromolar range
AntileishmanialLeishmania donovaniReduced liver parasitemia by up to 37%

Case Study: Anticancer Efficacy

A study conducted on various quinazoline derivatives revealed that this compound effectively inhibited cell proliferation in melanoma cell lines (MDA-MB-435) with an IC50 value indicating significant potency compared to standard chemotherapy agents like paclitaxel .

Case Study: Antileishmanial Efficacy

In a murine model of visceral leishmaniasis, administration of 15 mg/kg/day for five days resulted in a notable reduction in liver parasitemia by approximately 37%. This highlights the potential of quinazolines as effective treatments against leishmaniasis due to their favorable pharmacological profiles .

Eigenschaften

IUPAC Name

2,4-dichloro-7-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620488
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25171-19-1
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.